
5-(Benzyloxy)-2-fluoro-3-(trifluoromethyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-(Benzyloxy)-2-fluoro-3-(trifluoromethyl)phenol” is a phenol derivative. Phenol derivatives are known for their potential as building blocks for the synthesis of bioactive natural products and conducting polymers . The presence of an electron-withdrawing substituent in these compounds often results in a considerable rise in acidity compared to their analogues .
Synthesis Analysis
The synthesis of phenol derivatives, including “this compound”, has been a subject of research due to their high potential in various applications . Innovative synthetic methods have been developed for the preparation of these compounds, allowing for the preparation of complex phenol derivatives with functional groups such as esters, nitriles, and halogens .Molecular Structure Analysis
The molecular structure of phenol derivatives can be determined using various spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and NMR . These techniques have been extensively used for structural elucidation of compounds along with the study of geometrical and vibrational properties .Chemical Reactions Analysis
Phenol derivatives are known for their reactivity towards electrophilic aromatic substitution . The hydroxyl substituent of phenol is ortho and para directing and makes the aromatic ring strongly activated towards electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of phenol derivatives can be influenced by the presence of electron-withdrawing substituents. For instance, the presence of an electron-withdrawing substituent in “5-Trifluoromethyl-2-formyl phenylboronic acid”, a phenol derivative, results in a considerable rise in the acidity in comparison with its analogues .科学的研究の応用
Pharmacological Importance
Phenolic compounds, including structures similar to 5-(Benzyloxy)-2-fluoro-3-(trifluoromethyl)phenol, have been extensively studied for their pharmacological properties. These compounds exhibit a broad spectrum of biological activities, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, anti-obesity, antiviral, and antimicrobial effects. For instance, Chlorogenic Acid (CGA), a phenolic acid, plays therapeutic roles in modulating lipid and glucose metabolism, potentially aiding in the treatment of metabolic disorders such as cardiovascular disease, diabetes, and obesity. CGA also exhibits hepatoprotective effects, protecting against chemical-induced injuries and influencing the metabolism of nutrients, which may result from its hypocholesterolemic influence (Naveed et al., 2018).
Environmental Applications
Fluorinated compounds, related to this compound, have significant implications in environmental science, particularly in the study of polyfluoroalkyl and perfluoroalkyl substances. These substances have been widely used in industrial and commercial applications due to their unique properties, such as resistance to heat, oil, stains, grease, and water. However, their environmental persistence and potential to bioaccumulate have raised concerns regarding their ecological and human health impacts. Research into the microbial degradation of these chemicals is crucial for understanding their fate in the environment and mitigating their adverse effects (Liu & Mejia Avendaño, 2013).
Contributions to Green Chemistry
The exploration of fluoroalkylation reactions, particularly in aqueous media, highlights the push towards more environmentally benign chemical processes. Fluorine-containing functionalities are vital in pharmaceuticals, agrochemicals, and functional materials due to their influence on the physical, chemical, and biological properties of molecules. The development of methods for incorporating fluorinated or fluoroalkylated groups into target molecules under mild and eco-friendly conditions supports the goals of green chemistry. This area of research is crucial for reducing environmental impact and advancing sustainable industrial practices (Hai‐Xia Song et al., 2018).
Antioxidant Mechanisms and Health Benefits
The molecular mechanisms underlying the antioxidant capacity of phenolic compounds, akin to this compound, have been a subject of significant interest. These mechanisms include hydrogen atom transfer (HAT), single electron transfer (ET), and metal chelation, which contribute to the compounds' health-promoting properties. The antioxidant activity of these compounds plays a crucial role in mitigating oxidative stress, a factor in various chronic diseases, and highlights their potential as dietary supplements and in the formulation of functional foods (Huang, Ou, & Prior, 2005).
作用機序
Target of Action
It’s worth noting that phenol, a related compound, is known to be active against a wide range of micro-organisms including some fungi and viruses .
Mode of Action
Phenol, a structurally similar compound, is known to act as an antiseptic and disinfectant . It’s plausible that 5-(Benzyloxy)-2-fluoro-3-(trifluoromethyl)phenol may share similar properties.
Biochemical Pathways
The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Result of Action
It’s worth noting that phenol is primarily indicated for minor sore throat pain, sore mouth, minor mouth irritation, and pain associated with canker sores .
Action Environment
It’s worth noting that the presence of an electron-withdrawing substituent in a similar compound, 5-trifluoromethyl-2-formyl phenylboronic acid, results in a considerable rise in acidity compared to its analogues .
Safety and Hazards
将来の方向性
Phenol derivatives have wide-ranging applications in various industries, including plastics, adhesives, and coatings, and they are also used as antioxidants, ultraviolet absorbers, and flame retardants . They have potential biological activities, including anti-tumor and anti-inflammatory effects . Therefore, the future directions for “5-(Benzyloxy)-2-fluoro-3-(trifluoromethyl)phenol” and similar compounds could involve further exploration of their potential uses in these areas.
特性
IUPAC Name |
2-fluoro-5-phenylmethoxy-3-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4O2/c15-13-11(14(16,17)18)6-10(7-12(13)19)20-8-9-4-2-1-3-5-9/h1-7,19H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSVVPZXPSCEGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C(=C2)O)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-2,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2944961.png)
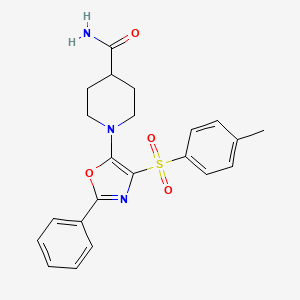
![2-methyl-3-phenyl-N-(2-phenylethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2944966.png)

![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide](/img/no-structure.png)
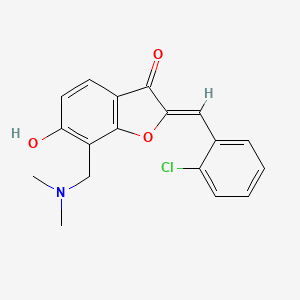
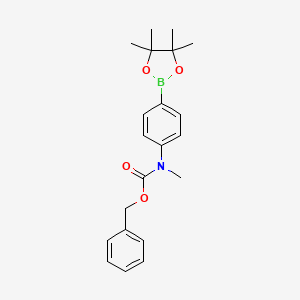
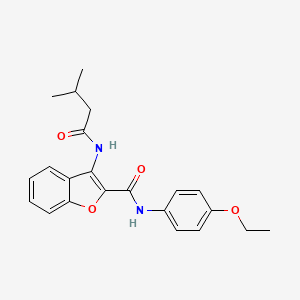

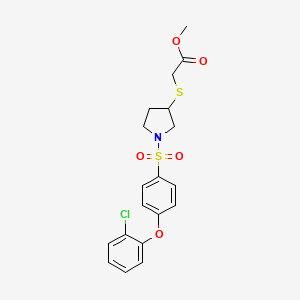
![4-chloro-1-ethyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2944976.png)

![7-chloro-N-(3,5-dimethoxyphenyl)-3-((4-ethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2944979.png)
![Quinoxalin-6-yl-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2944982.png)